molecular formula C7H7N3O3 B2954360 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 2089277-18-7

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2954360
CAS No.: 2089277-18-7
M. Wt: 181.151
InChI Key: LQDSMCUMZVZXBY-UHFFFAOYSA-N
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Description

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a cyclobutanone ring attached to a pyrazole ring, which is further substituted with a nitro group

Preparation Methods

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one include other pyrazole derivatives and cyclobutanone derivatives. For example:

The uniqueness of this compound lies in its combination of a cyclobutanone ring with a nitro-substituted pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSMCUMZVZXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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